

# Optimizing BMS-193885 dosage for maximal Y1 receptor blockade.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-193885

Cat. No.: B1667178

Get Quote

## **Technical Support Center: BMS-193885**

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **BMS-193885**, a potent and selective Y1 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental design for maximal Y1 receptor blockade.

## Frequently Asked Questions (FAQs)

Q1: What is BMS-193885 and what is its primary mechanism of action?

A1: **BMS-193885** is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4] It acts as a competitive antagonist at the NPY binding site on the Y1 receptor.[1][2][4] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By blocking this interaction, **BMS-193885** prevents the downstream signaling cascade initiated by NPY.

Q2: What is the binding affinity and functional potency of **BMS-193885** for the Y1 receptor?

A2: **BMS-193885** exhibits high affinity for the human Y1 receptor with a Ki value of 3.3 nM.[1] [2][4] Functionally, it acts as a full antagonist with an apparent Kb of 4.5 nM in reversing NPY-induced inhibition of forskolin-stimulated cAMP production.[1]



Q3: How selective is **BMS-193885** for the Y1 receptor over other NPY receptor subtypes and other receptors?

A3: **BMS-193885** is highly selective for the Y1 receptor. It shows no significant affinity for other NPY receptors such as Y2, Y4, and Y5.[2] It is also over 200-fold less potent at the  $\alpha$ 2-adrenergic receptor and has at least 200-fold or greater selectivity when tested against a panel of 70 other G-protein coupled receptors and ion channels, with the exception of the sigma1 receptor where the selectivity is 100-fold.[1]

Q4: What is the bioavailability and route of administration for BMS-193885?

A4: **BMS-193885** has good systemic bioavailability and is brain penetrant.[1][6][7] However, it importantly lacks oral bioavailability.[1][6] Therefore, for in vivo studies, administration routes such as intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.) injections are recommended.[1]

## **Troubleshooting Guide**

Problem: I am not observing the expected antagonist effect of **BMS-193885** in my in vivo experiment.



| Possible Cause                           | Troubleshooting Suggestion                                                                                                                                                                                                                                                                                                                                                                                                                 |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inappropriate Dosage                     | For rodent models, a common starting dose is 10 mg/kg administered intraperitoneally (i.p.).[1] [8] This dose has been shown to reduce NPY-induced food intake and spontaneous overnight food consumption in rats.[1] Chronic daily administration of 10 mg/kg i.p. for 44 days has also been shown to reduce food intake and body weight gain.[1][8] Depending on the experimental model and endpoint, dose adjustments may be necessary. |
| Incorrect Route of Administration        | BMS-193885 lacks oral bioavailability.[1][6] Ensure you are using a systemic route of administration such as intraperitoneal (i.p.), intravenous (i.v.), or a direct central administration route like intracerebroventricular (i.c.v.) injection if targeting central Y1 receptors is critical.[1]                                                                                                                                        |
| Timing of Administration and Measurement | The timing of drug administration relative to the experimental measurement is crucial. For acute studies, consider that a 10 mg/kg i.p. dose in rats was effective in reducing NPY-induced food intake within one hour.[1] For chronic studies, daily administration has been shown to be effective over several weeks.[1]                                                                                                                 |
| Compound Stability and Solubility        | Ensure that BMS-193885 is properly dissolved and stable in your vehicle solution. Refer to the manufacturer's instructions for recommended solvents.                                                                                                                                                                                                                                                                                       |

## **Quantitative Data Summary**

Table 1: In Vitro Potency and Selectivity of BMS-193885



| Parameter                                 | Value        | Cell Line/System                        |
|-------------------------------------------|--------------|-----------------------------------------|
| Binding Affinity (Ki)                     | 3.3 nM       | SK-N-MC cells (human Y1 receptor)[1][2] |
| Functional Antagonism (Kb)                | 4.5 nM       | CHO cells (human Y1 receptor)[1]        |
| IC50                                      | 5.9 nM       | Not specified[3][9]                     |
| Selectivity vs. Y2, Y4, Y5 Receptors      | >160-fold[3] | Not specified                           |
| Selectivity vs. α2 Adrenergic<br>Receptor | >200-fold[1] | Not specified                           |
| Selectivity vs. σ1 Receptor               | 100-fold[1]  | Not specified                           |

Table 2: In Vivo Efficacy of BMS-193885 in Rodent Models

| Animal Model           | Dose & Route                    | Effect                                                               |
|------------------------|---------------------------------|----------------------------------------------------------------------|
| Satiated Rats          | 10 mg/kg i.p.                   | Reduced one-hour NPY-<br>induced food intake[1]                      |
| Rats                   | 10 mg/kg i.p.                   | Reduced spontaneous overnight food consumption[1]                    |
| Rats                   | 10 mg/kg i.p. daily for 44 days | Significantly reduced food intake and rate of body weight gain[1][8] |
| Rats                   | Up to 20 mg/kg                  | No significant effect on locomotor activity after 1 hour[1]          |
| Socially Isolated Rats | 20 μg intranasal for 1 week     | Decreased feed intake[10]                                            |

# **Experimental Protocols**

Protocol 1: In Vitro Functional Antagonism Assay (cAMP Measurement)

#### Troubleshooting & Optimization





This protocol is based on the methodology for assessing the functional antagonism of **BMS-193885** by measuring its ability to reverse NPY-induced inhibition of forskolin-stimulated cAMP production.

- Cell Culture: Culture CHO cells stably expressing the human Y1 receptor in appropriate media and conditions.
- Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Pre-treatment with Antagonist: Wash the cells with assay buffer. Add varying concentrations of **BMS-193885** to the wells and incubate for 30 minutes at 37°C.[2]
- Agonist and Forskolin Stimulation: Add a fixed concentration of NPY (agonist) along with a fixed concentration of forskolin (to stimulate cAMP production) to the wells.
- Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis: Plot the cAMP concentration against the concentration of BMS-193885. The
  data can be fitted to a sigmoidal dose-response curve to determine the Kb value.

Protocol 2: In Vivo Assessment of Anorectic Effects in Rats

This protocol is designed to evaluate the effect of **BMS-193885** on food intake in rats.

- Animal Acclimation: House male Sprague-Dawley rats individually and acclimate them to the housing conditions and handling for at least one week. Provide ad libitum access to food and water.
- Fasting (for NPY-induced feeding): For studies on NPY-induced feeding, satiated rats are typically used. For studies on spontaneous food intake, the regular light-dark cycle is maintained.



- Drug Preparation: Dissolve **BMS-193885** in a suitable vehicle (e.g., water with 20% Tween 80).
- Drug Administration: Administer **BMS-193885** or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).[1]
- NPY Administration (if applicable): For NPY-induced feeding studies, administer NPY intracerebroventricularly (i.c.v.) shortly after BMS-193885 administration.
- Food Intake Measurement: Provide a pre-weighed amount of food and measure the amount consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after drug administration.
- Data Analysis: Compare the food intake between the BMS-193885-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

#### **Visualizations**



Click to download full resolution via product page

Caption: Y1 Receptor Signaling Pathway and Point of BMS-193885 Intervention.





Click to download full resolution via product page

Caption: General Experimental Workflow for **BMS-193885** Characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed







[pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl analog as PET tracers for neuropeptide Y1 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl analog as PET tracers for neuropeptide Y1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. 美国GlpBio BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8 [glpbio.cn]
- 10. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
- To cite this document: BenchChem. [Optimizing BMS-193885 dosage for maximal Y1 receptor blockade.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667178#optimizing-bms-193885-dosage-for-maximal-y1-receptor-blockade]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com